molecular formula C14H16BNO3 B2734947 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1417200-10-2

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B2734947
M. Wt: 257.1
InChI Key: FHRUKEDMQOVTNB-UHFFFAOYSA-N
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Description

The compound “3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a boronic compound. Boronic compounds are known for their versatility in various chemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . More detailed synthesis procedures can be found in related scientific literature .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . Single crystal X-ray diffraction analysis can also be used for structural determination .


Chemical Reactions Analysis

Boronic compounds like this are often used in borylation reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar boronic compounds indicate that they are typically colorless to almost colorless transparent liquids . They have a boiling point around 43 °C/50 mmHg and a refractive index of about 1.40 . The density is approximately 0.89 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques

The synthesis of compounds like 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves complex chemical processes, including the use of Suzuki-Miyaura reactions. These methods are critical for creating boric acid ester intermediates with benzene rings, which are essential for further chemical modifications and applications in various fields of research (Wu et al., 2021).

Crystal Structure and DFT Studies

The structural characterization of these compounds through X-ray diffraction and Density Functional Theory (DFT) calculations allows for a deep understanding of their molecular configurations. Such detailed analysis is vital for predicting reactivity and interactions with other molecules, which could be beneficial for designing new materials or drugs (Huang et al., 2021).

Biological Activities

Antibacterial Properties

Certain derivatives of these compounds exhibit significant antibacterial activities, which could be harnessed for developing new antimicrobial agents. This has implications for both medical and environmental applications, offering potential pathways to combat antibiotic-resistant bacteria (Mulwad et al., 2008).

Antitumor Activity

The synthesis of novel tetrazole derivatives and their evaluation against human cancer cell lines indicate potential antitumor properties. Such research is crucial for the ongoing search for more effective and less toxic cancer therapies (Maddila et al., 2016).

Safety And Hazards

Safety data indicates that these compounds are highly flammable and can produce flammable gases when in contact with water . Therefore, they should be stored in a dry place in a sealed container .

Future Directions

The future directions of research on this compound could involve exploring its potential applications in various chemical reactions, such as borylation and hydroboration . Additionally, its synthesis and characterization could be further optimized .

properties

IUPAC Name

3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRUKEDMQOVTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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